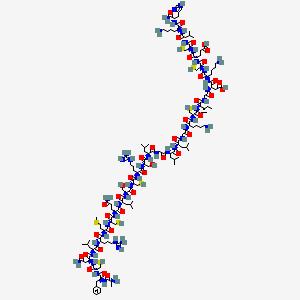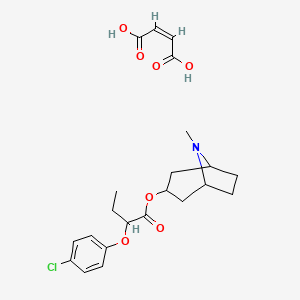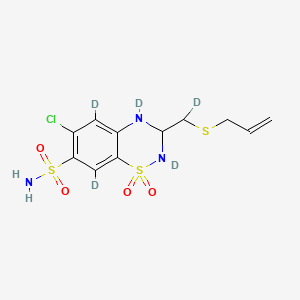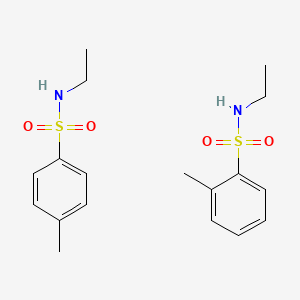![molecular formula C₂₃H₁₇Cl₂FN₂O₇ B1147250 [(2R,3S,5R)-3-(4-Chlorobenzoyl)oxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-chlorobenzoate CAS No. 1582-79-2](/img/structure/B1147250.png)
[(2R,3S,5R)-3-(4-Chlorobenzoyl)oxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “[(2R,3S,5R)-3-(4-Chlorobenzoyl)oxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-chlorobenzoate” is a chemical compound with the molecular formula C19H15Cl3O5 . It has a molecular weight of 429.7 g/mol . The IUPAC name for this compound is [ (2 R ,3 S )-5-chloro-3- (4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate .
Molecular Structure Analysis
The compound has a complex structure with multiple functional groups. It includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a chlorobenzoyl group, which is a benzene ring attached to a carbonyl (C=O) group and a chlorine atom .Physical And Chemical Properties Analysis
The compound is a solid under normal conditions . It should be stored in a sealed container in a dry environment at 2-8°C . The compound’s exact physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Nucleoside Research
This compound is a type of α-nucleoside, which are the building blocks of nucleic acids and play an important role in the genetic process of organisms . They have unique properties such as high stability and specific parallel double-stranded structure . Therefore, they can be used in research related to genetic molecules and their properties .
Drug Development
α-Nucleosides have shown potential in the development of new drugs . Their unique biochemical properties have attracted wide attention, and they could be used in the synthesis of new pharmaceuticals .
Disease Understanding
Scientific research is used to understand the causes and risk factors of diseases . As this compound is a type of nucleoside, it could potentially be used in research to understand diseases at a genetic level .
Diagnostic Tool Development
Research on this compound could also contribute to the development of new diagnostic tools . Understanding its interactions with other biological molecules could lead to the creation of new methods for disease detection .
Synthesis of Unnatural β-D-ribofuranosyl Containing Nucleosides
This compound can be used as a precursor for the synthesis of unnatural β-D-ribofuranosyl containing nucleosides . This can be useful in various areas of research, including the study of DNA and RNA structures .
Stereoselective Synthesis
The compound has been used in stereoselective synthesis, a type of synthesis that leads to the preferential formation of one enantiomer over the other . In the presence of p-nitrophenol, β anomers were formed stereoselectively, whereas the addition of organic bases led to the stereoselective formation of α anomers .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 3’,5’-Di-O-p-chlorobenzoyl-2’-deoxy-5-fluorouridine is uridine phosphorylase . This enzyme plays a crucial role in the pyrimidine salvage pathway, which recycles pyrimidines to form nucleoside triphosphates.
Mode of Action
The compound interacts with its target, uridine phosphorylase, by mimicking the natural substrate of the enzyme. This results in the inhibition of the enzyme, thereby disrupting the pyrimidine salvage pathway .
Biochemical Pathways
The disruption of the pyrimidine salvage pathway affects the synthesis of nucleoside triphosphates. These molecules are essential for DNA replication and RNA transcription. Therefore, the compound’s action can lead to the inhibition of these processes, particularly in rapidly dividing cells such as cancer cells .
Result of Action
The molecular effect of the compound’s action is the disruption of DNA replication and RNA transcription, leading to cell death. On a cellular level, this results in the inhibition of cell proliferation, particularly in cancer cells .
Eigenschaften
IUPAC Name |
[(2R,3S,5R)-3-(4-chlorobenzoyl)oxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-chlorobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2FN2O7/c24-14-5-1-12(2-6-14)21(30)33-11-18-17(35-22(31)13-3-7-15(25)8-4-13)9-19(34-18)28-10-16(26)20(29)27-23(28)32/h1-8,10,17-19H,9,11H2,(H,27,29,32)/t17-,18+,19+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKGUIKIBDTIHT-IPMKNSEASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)F)COC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)F)COC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2FN2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2R,3S,5R)-3-(4-Chlorobenzoyl)oxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-chlorobenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(8S,10S,11S,13S,14S)-17-(2-Chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B1147167.png)


![Tert-butyl N-[4-(oxan-2-yloxy)cyclohexyl]carbamate](/img/structure/B1147173.png)
![1-(2-Hydroxyethyl)-4-[3-(3-methyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]quinolinium Tetrafluorobo](/img/structure/B1147176.png)

![2-[2-(4-Fluorophenyl)ethoxy]adenosine](/img/structure/B1147182.png)

![2,3-Dihydroimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1147185.png)

